
Methylenebis(methylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis(methylphosphane) is an organophosphorus compound characterized by the presence of two methylphosphane groups connected by a methylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylenebis(methylphosphane) can be synthesized through several methods. One common approach involves the reaction of methylphosphane with formaldehyde under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the methylene bridge between the two methylphosphane groups.
Industrial Production Methods: In an industrial setting, the production of methylenebis(methylphosphane) often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methylenebis(methylphosphane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: Methylenebis(methylphosphane) can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halides and alkylating agents can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce different phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Methylenebis(methylphosphane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Methylenebis(methylphosphane) is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of methylenebis(methylphosphane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Methylenebis(methylphosphane) can be compared with other similar organophosphorus compounds, such as:
Methylphosphine: A simpler compound with a single phosphine group.
Dimethylphosphine: Contains two methyl groups attached to a single phosphine.
Methylenebis(diphenylphosphane): Similar structure but with phenyl groups instead of methyl groups.
Uniqueness: Methylenebis(methylphosphane) is unique due to its methylene bridge connecting two methylphosphane groups, which imparts distinct chemical and physical properties compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
90587-04-5 |
|---|---|
Molekularformel |
C3H10P2 |
Molekulargewicht |
108.06 g/mol |
IUPAC-Name |
methyl(methylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C3H10P2/c1-4-3-5-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
DDWDTUMUNLGBMN-UHFFFAOYSA-N |
Kanonische SMILES |
CPCPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)
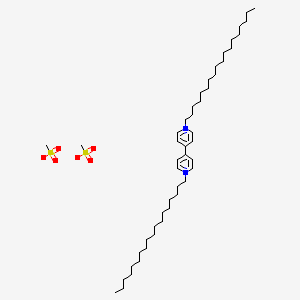
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
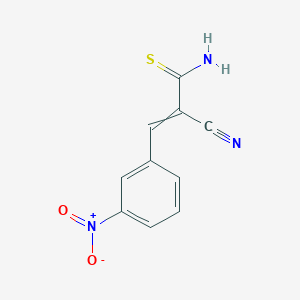
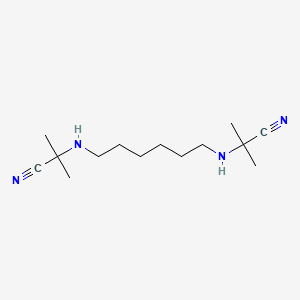
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)

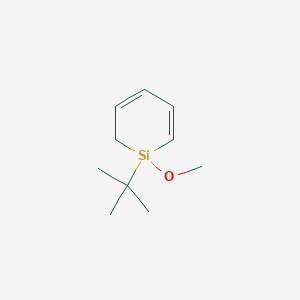
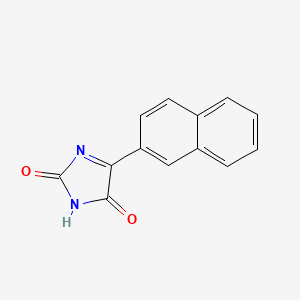
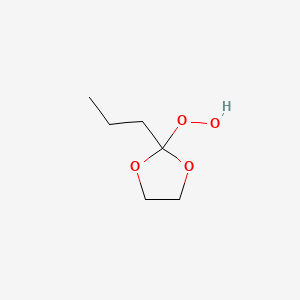
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
